REACTION_CXSMILES
|
[CH2:1]([C:4]1([CH2:11][CH2:12][CH3:13])[CH2:9][CH2:8][C:7](=[O:10])[CH:6]=[CH:5]1)[CH2:2][CH3:3]>C(O)C.[Pd]>[CH2:11]([C:4]1([CH2:1][CH2:2][CH3:3])[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1)[CH2:12][CH3:13]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
|
C(CC)C1(C=CC(CC1)=O)CCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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200 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was hydrogenated at 25° C
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration from the reaction mixture
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(CC)C1(CCC(CC1)=O)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |